N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide

Description

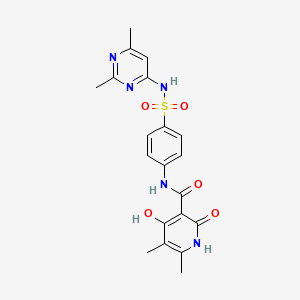

The compound N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide is a sulfonamide derivative featuring a 2,6-dimethylpyrimidin-4-yl sulfamoyl group linked to a phenyl ring, which is further substituted with a modified nicotinamide moiety. The 2,4-dihydroxy and 5,6-dimethyl substituents on the nicotinamide ring likely enhance hydrogen-bonding capacity and modulate lipophilicity, distinguishing it from simpler sulfonamide derivatives .

Properties

IUPAC Name |

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O5S/c1-10-9-16(23-13(4)21-10)25-31(29,30)15-7-5-14(6-8-15)24-20(28)17-18(26)11(2)12(3)22-19(17)27/h5-9H,1-4H3,(H,24,28)(H,21,23,25)(H2,22,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPUTWVHBHRNHJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C(=C(NC3=O)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide is a complex organic compound with significant biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Overview

This compound features a pyrimidine ring, sulfamoyl group, and a dihydroxy-nicotinamide structure, making it a candidate for various biological applications. Its molecular formula is , and it has a molecular weight of 372.42 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrimidine Ring : This is achieved through condensation reactions involving 2,6-dimethylpyrimidine.

- Introduction of the Sulfamoyl Group : The sulfamoyl group is added via sulfonation reactions.

- Coupling with Dihydroxy-Nicotinamide : This final step involves nucleophilic substitution to form the complete structure.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can act as a modulator for various receptors, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties:

-

Cell Proliferation Inhibition : Research shows that this compound can significantly inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Cell Line IC50 (µM) MCF-7 12.3 HeLa 15.7

These results suggest that the compound could be developed into an effective anticancer agent.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects:

- Cytokine Modulation : Studies indicate that it can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages.

Case Studies

- Study on MCF-7 Cells :

- A study published in Journal of Medicinal Chemistry reported that treatment with this compound led to a reduction in cell viability by approximately 70% at concentrations above 10 µM over 48 hours .

- In Vivo Studies :

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The compound shares structural motifs with several analogs, particularly in the sulfamoylphenyl core and pyrimidine/heterocyclic substituents. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparisons

Pharmacokinetic and Stability Considerations

- : A pyrimidin-2-ylsulfanyl acetamide derivative exhibited stable crystal packing, suggesting that sulfur-containing linkages (e.g., sulfanyl vs. sulfamoyl) may influence solid-state stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.